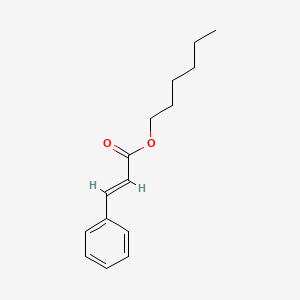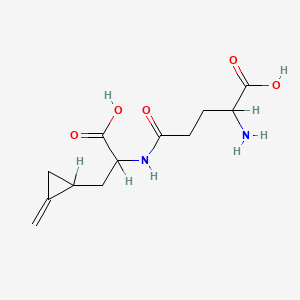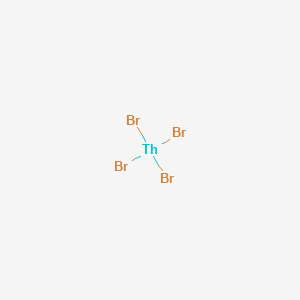
Thorium tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium tetrabromide is an inorganic compound with the chemical formula ThBr4. It is a white solid that exists in two polymorphic forms: low-temperature α-type and high-temperature β-type. Both forms are deliquescent and easily soluble in water, ethanol, and ethyl acetate
Preparation Methods
Thorium bromide can be synthesized through several methods:
-
Reaction of Thorium Dioxide, Bromine, and Carbon: : Thorium dioxide (ThO2) reacts with bromine (Br2) and carbon © at temperatures between 800°C and 900°C to produce a mixture of α and β forms of thorium bromide. The pure α-form can be obtained by heating the mixture at 330°C to 375°C for an extended period, while the pure β-form is obtained by heating the product to 470°C and then rapidly cooling it in ice water . [ \text{ThO}_2 + 2 \text{C} + 2 \text{Br}_2 \rightarrow \text{ThBr}_4 + 2 \text{CO} ]
-
Reaction of Thorium and Bromine: : Thorium metal reacts directly with bromine to form thorium bromide .
-
Reaction of Thorium Hydroxide with Hydrobromic Acid: : Thorium hydroxide reacts with hydrobromic acid to crystallize hydrates from the solution .
Chemical Reactions Analysis
Thorium bromide undergoes various chemical reactions, including:
Oxidation: Thorium bromide reacts with fluorine gas under standard conditions and with chlorine or oxygen when heated.
Reduction: Thorium bromide can be reduced to lower oxidation states in the presence of suitable reducing agents.
Substitution: Thorium bromide can undergo substitution reactions with other halides or ligands to form different thorium compounds.
Common reagents used in these reactions include fluorine gas, chlorine gas, and oxygen. The major products formed from these reactions are thorium fluoride, thorium chloride, and thorium oxybromide .
Scientific Research Applications
Thorium bromide has several scientific research applications:
Material Science: The unique crystal structure of thorium bromide makes it a subject of interest in material science research.
Nuclear Science: Thorium compounds, including thorium bromide, are studied for their potential use in nuclear reactors due to thorium’s abundance and favorable nuclear properties.
Mechanism of Action
The mechanism by which thorium bromide exerts its effects is primarily through its chemical reactivity. Thorium bromide can interact with various molecular targets, including halogens and oxygen, to form different thorium compounds. The pathways involved in these reactions include oxidation, reduction, and substitution mechanisms .
Comparison with Similar Compounds
Thorium bromide can be compared with other thorium halides, such as thorium chloride (ThCl4) and thorium iodide (ThI4):
Thorium Chloride (ThCl4): Thorium chloride is similar to thorium bromide in terms of its chemical reactivity and applications.
Thorium Iodide (ThI4): Thorium iodide shares similar chemical properties with thorium bromide but has a different crystal structure and reactivity due to the larger size of the iodine atom compared to bromine.
Thorium bromide is unique due to its specific crystal structures and the conditions under which it can be synthesized and transformed.
Properties
CAS No. |
13453-49-1 |
|---|---|
Molecular Formula |
Br4Th |
Molecular Weight |
551.65 g/mol |
IUPAC Name |
thorium(4+);tetrabromide |
InChI |
InChI=1S/4BrH.Th/h4*1H;/q;;;;+4/p-4 |
InChI Key |
OMDXFCRSKHYDTM-UHFFFAOYSA-J |
SMILES |
Br[Th](Br)(Br)Br |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Th+4] |
Key on ui other cas no. |
13453-49-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


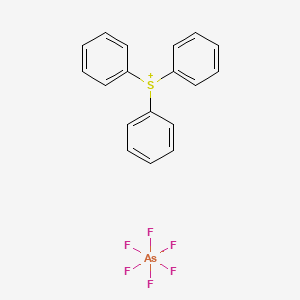
![2-benzo[f]quinolin-3-ylindene-1,3-dione](/img/structure/B1606410.png)

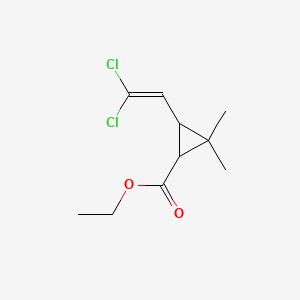
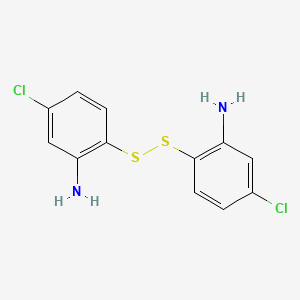
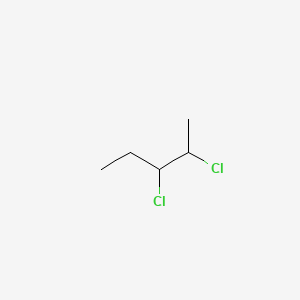
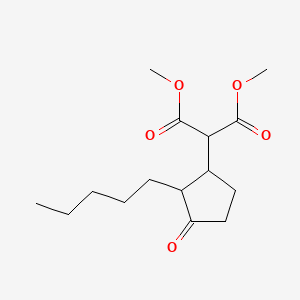
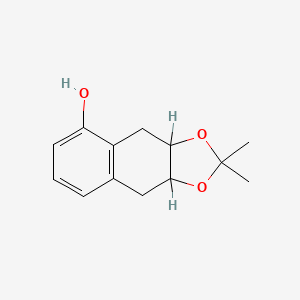
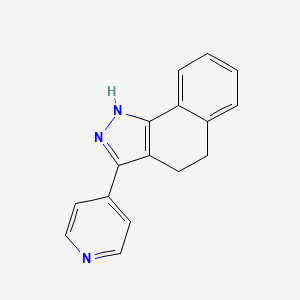
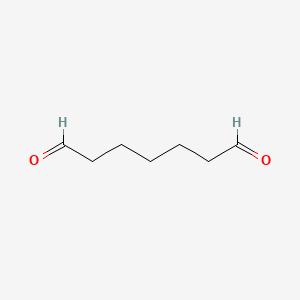
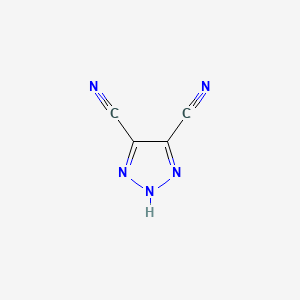
![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)
